1-Chloro-3-(1-ethynylcyclobutyl)benzene
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Overview
Description
1-Chloro-3-(1-ethynylcyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 1-ethynylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(1-ethynylcyclobutyl)benzene typically involves the following steps:
Formation of 1-ethynylcyclobutyl group: This can be achieved through the reaction of cyclobutyl bromide with acetylene in the presence of a strong base such as sodium amide.
Substitution on benzene ring: The 1-ethynylcyclobutyl group is then introduced to the benzene ring through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Chlorination: Finally, the benzene ring is chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(1-ethynylcyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction Reactions: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Phenol derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-(1-ethynylcyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-ethynylcyclobutyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
- 1-Chloro-3-(1-chloroethyl)benzene
- 1-Chloro-3-ethylbenzene
- 1-Chloro-3-ethynylbenzene
Comparison: 1-Chloro-3-(1-ethynylcyclobutyl)benzene is unique due to the presence of both a cyclobutyl and an ethynyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclobutyl group introduces ring strain, making the compound more reactive, while the ethynyl group provides a site for further functionalization.
Properties
Molecular Formula |
C12H11Cl |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-3-(1-ethynylcyclobutyl)benzene |
InChI |
InChI=1S/C12H11Cl/c1-2-12(7-4-8-12)10-5-3-6-11(13)9-10/h1,3,5-6,9H,4,7-8H2 |
InChI Key |
YICFXNNKNULDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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